Product packaging for C12-15 PARETH-2(Cat. No.:CAS No. 68131-39-5)

C12-15 PARETH-2

Cat. No.: B1166982
CAS No.: 68131-39-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Nonionic Surfactants

Surfactants, or surface-active agents, are compounds that decrease the surface tension or interfacial tension between different phases, such as two liquids, a liquid and a gas, or a liquid and a solid. wikipedia.orgshreechem.in This ability stems from their amphiphilic structure, possessing both a water-repellent (hydrophobic) part and a water-attracting (hydrophilic) part. wikipedia.orgshreechem.in

Nonionic surfactants are distinguished by the absence of any electrical charge on their hydrophilic head group when dissolved in water. wikipedia.orgshreechem.inesteem-india.comsanyo-chemical-solutions.com This lack of charge contributes to their high stability and makes them less susceptible to interference from electrolytes, acids, and alkalis compared to ionic surfactants. esteem-india.comhuanachemical.comhuanachemical.com Their water solubility is primarily a result of hydrogen bonding involving the oxygen-containing hydrophilic groups, such as ether linkages and hydroxyl groups. wikipedia.orgesteem-india.comsanyo-chemical-solutions.com However, the strength of this hydrogen bonding decreases with increasing temperature, leading to a decrease in water solubility at higher temperatures. wikipedia.org

Nonionic surfactants are broadly classified based on the nature of their hydrophilic group, with common types including polyoxyethylene type and polyol type. sanyo-chemical-solutions.comhuanachemical.com Polyoxyethylene-type nonionic surfactants, also known as polyethylene (B3416737) glycol type, are formed by the addition reaction of ethylene (B1197577) oxide with compounds containing active hydrogen. sanyo-chemical-solutions.comhuanachemical.com Alkyl ethoxylates fall under this category.

Chemical Structure and General Nomenclature of Alkyl Ethoxylates

Alkyl ethoxylates are a common type of nonionic surfactant produced by the ethoxylation of fatty alcohols. rimpro-india.comwikipedia.orgvenus-goa.com Their general chemical structure consists of a hydrophobic alkyl chain (R) linked to a hydrophilic polyethylene glycol (PEG) chain. rimpro-india.comevitachem.com This structure can be represented as R-(OCH2CH2)nOH, where 'R' represents the alkyl group derived from a fatty alcohol, and 'n' indicates the average number of ethylene oxide (EO) units added during the ethoxylation process. rimpro-india.comwikipedia.orgevitachem.com The length of the alkyl chain and the number of ethylene oxide units are key factors that determine the properties of the resulting alkyl ethoxylate. rimpro-india.comacs.org

The nomenclature for alkyl ethoxylates often follows the pattern "Alkyl chain description PARETH-n" or "Alkyl chain description PARETH-n", where the alkyl chain is described by the range of carbon atoms it contains (e.g., C12-15), "PARETH" signifies a paraffinic alcohol ethoxylate, and 'n' denotes the average number of moles of ethylene oxide with which the alcohol has been reacted. ewg.orgatamanchemicals.comwikipedia.org The term "Pareth" specifically applies to ethoxylated paraffinic alcohols that contain both even and odd carbon chain length fractions. atamanchemicals.comwikipedia.org

C12-15 PARETH-2 is a specific instance of an alkyl ethoxylate. The "C12-15" indicates that the hydrophobic portion is derived from a mixture of synthetic fatty alcohols with carbon chain lengths primarily ranging from 12 to 15. evitachem.comewg.orgatamanchemicals.comsmolecule.com The "PARETH" identifies it as an ethoxylated paraffinic alcohol. The "-2" signifies that the alcohol mixture has been reacted with an average of 2 moles of ethylene oxide. evitachem.comewg.orgsmolecule.com This ethoxylation process results in a polyethylene glycol ether. evitachem.comsmolecule.com The molecular structure of this compound therefore features a C12-C15 alkyl chain attached to a short chain of approximately two repeating ethylene oxide units. evitachem.com This amphiphilic structure, with a hydrophobic tail and a hydrophilic head, underlies its function as a surfactant, enabling it to reduce surface tension and facilitate the formation of emulsions. evitachem.com

While specific detailed research findings solely focused on this compound's chemical properties within the strict confines of this outline are limited in the provided search results, the general principles governing alkyl ethoxylates apply. The length of the alkyl chain and the degree of ethoxylation (the 'n' value) significantly influence properties such as water solubility, emulsification capabilities, and surface activity. rimpro-india.comacs.org For instance, a lower number of ethylene oxide units, like the '2' in this compound, generally results in lower water solubility compared to ethoxylates with a higher number of EO units. rimpro-india.com

Here is a summary of some physical and chemical properties reported for this compound:

PropertyValueSource
AppearanceClear liquid with a rancid odor evitachem.com
Melting Point7.22°C evitachem.com
Boiling PointApproximately 287°C evitachem.com
Density926 kg/m ³ at 15.56°C evitachem.com
Water SolubilityBetween 0.007 – 0.063 g/L at 25°C evitachem.com
Partition Coefficient (log Kow)5.06 at 25°C evitachem.com
CAS Number68131-39-5 lookchem.combiosynth.comnih.goveuropa.eu
EINECS Number500-195-7 lookchem.comnih.goveuropa.eu

This data highlights that this compound is a relatively low-solubility compound in water, consistent with its low degree of ethoxylation. rimpro-india.comevitachem.com

Properties

CAS No.

68131-39-5

Synonyms

C12-15 PARETH-2; C12-15 PARETH-3; C12-15 PARETH-4; C12-15 PARETH-5; C12-15 PARETH-7; C12-15 PARETH-9; C12-15 PARETH-10; C12-15 PARETH-11

Origin of Product

United States

Synthesis and Derivation of C12 15 Pareth 2

Raw Material Sourcing and Precursors for Ethoxylation

The primary raw materials for the synthesis of C12-15 PARETH-2 are synthetic C12-C15 fatty alcohols and ethylene (B1197577) oxide. evitachem.comsmolecule.comatamanchemicals.com

Fatty Alcohols (C12-C15): These alcohols serve as the hydrophobic backbone of the surfactant. They are typically synthetic, obtained from petrochemical sources, although natural sources like palm kernel oil or coconut oil can also be used for similar ethoxylates (e.g., C12-C14 fatty alcohol ethoxylates). smolecule.comatamanchemicals.comwindows.net The C12-C15 range indicates a mixture of fatty alcohols with carbon chain lengths predominantly between 12 and 15. evitachem.comsmolecule.comatamanchemicals.com These can be linear or branched primary alcohols. pcc.euoximedexpres.com

Ethylene Oxide (EO): This cyclic ether is the source of the hydrophilic polyethylene (B3416737) glycol chain. Ethylene oxide is derived from petrochemical processes. atamanchemicals.com It is a highly reactive compound that readily undergoes polymerization. guidechem.com

Ethoxylation Reaction Mechanisms and Catalytic Systems

Ethoxylation is a chemical reaction where ethylene oxide adds to a substrate, in this case, fatty alcohols. venus-goa.comwikipedia.org The reaction converts alcohols into alcohol ethoxylates. wikipedia.org

The ethoxylation of fatty alcohols typically proceeds via an anionic mechanism in the presence of a basic catalyst. guidechem.comgoogle.comswinburne.edu.au The reaction involves the nucleophilic attack of an alkoxide anion (formed from the fatty alcohol and the catalyst) on the ethylene oxide ring, causing it to open and add to the alcohol chain. swinburne.edu.au Subsequent additions of ethylene oxide molecules lead to the formation of the polyoxyethylene chain. guidechem.comwikipedia.org

Common alkaline catalysts used in the ethoxylation of fatty alcohols include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). evitachem.comatamanchemicals.comguidechem.comgoogle.comgloballcadataaccess.org Other alkaline catalysts such as sodium methoxide, sodium ethoxide, sodium metal, and potassium metal can also be used. guidechem.comgoogle.com Acidic catalysts like boron trifluoride or zinc chloride are also known but alkaline catalysis is normally preferred for detergent range alcohol ethoxylates. globallcadataaccess.org Acid catalysis can lead to undesirable by-products such as low molecular weight polyethylene glycols and olefins. google.com

The reaction is highly exothermic, meaning it releases a significant amount of heat, and requires careful control to prevent a potentially dangerous thermal runaway. wikipedia.orgatamanchemicals.com

Process Parameters and Optimization for Controlled Ethoxylation

Controlled ethoxylation is crucial to achieve the desired average degree of ethoxylation, which for this compound is typically two moles of ethylene oxide per fatty alcohol molecule. evitachem.com The degree of ethoxylation significantly impacts the properties of the final surfactant, particularly its hydrophilic-lipophilic balance (HLB). atamanchemicals.com

Key process parameters that are controlled during the ethoxylation reaction include:

Temperature: Elevated temperatures, typically around 130-200 °C, are used to facilitate the reaction. evitachem.com Temperatures around 170-180 °C are reported for fatty alcohol ethoxylation in an autoclave. google.com

Pressure: The reaction is typically carried out under pressure, up to 5 bar, to facilitate the addition of ethylene oxide. evitachem.comgoogle.com Pressures of 1-2 bar are also commonly reported. wikipedia.orgatamanchemicals.com

Catalyst Concentration: The amount of catalyst used influences the reaction rate and the distribution of ethoxylate chain lengths. For alkaline catalysis, quantities of basic catalyst are generally at least about 0.5% by weight based on the total mixture of alcohol and ethylene oxide, with preferred quantities ranging from about 0.5 to 1.5% by weight. google.com

Molar Ratio of Ethylene Oxide to Alcohol: The ratio of ethylene oxide to the fatty alcohol mixture is carefully controlled to achieve the target average ethoxylation degree. For this compound, an average of two moles of ethylene oxide are incorporated per mole of fatty alcohol. evitachem.com

Reaction Time: The duration of the reaction influences the extent of ethoxylation. Reactions in an autoclave may take around 3 to 4 hours. google.com

Ethylene Oxide Addition Rate: The rate at which ethylene oxide is added to the reaction mixture can impact the reaction control and product distribution. swinburne.edu.au

Achieving a narrow distribution of ethoxylate chain lengths is desirable for certain applications. While traditional basic catalysts tend to produce a wider distribution, the use of more sophisticated catalysts or specific process modifications can help achieve a narrower range of ethoxylates. wikipedia.orggoogle.com For example, using an essentially 1:1 molar ratio of alkali metal or alkali metal hydride catalyst and fatty alcohol in the ethoxylation step is reported as a method for producing ethoxylated fatty alcohols with narrow polyethoxy chain distributions. google.com

Purification and Isolation Methodologies for Product Refinement

Following the ethoxylation reaction, the resulting product undergoes purification steps to remove unreacted raw materials, catalyst residues, and by-products, ensuring a high degree of purity for the final this compound. smolecule.com

Typical purification and isolation methodologies include:

Neutralization: The alkaline catalyst used in the ethoxylation reaction is neutralized. This can be achieved by reacting the product with a short-chain organic acid, such as acetic acid or lactic acid, or with phosphoric acid or carbon dioxide. windows.netguidechem.comgoogle.com Neutralization is performed to adjust the pH of the reaction product, often to a neutral range (e.g., 6.5 to 7.5). windows.netgoogle.com

Catalyst Removal: After neutralization, the catalyst residues may be removed. If a heterogeneous catalyst is used, it can be removed by filtration. acs.org

Dehydration: Water, which may be present from the raw materials or formed during neutralization, is typically removed through dehydration. guidechem.com

Filtration: Filtration can be used to remove solid catalyst residues or other insoluble impurities. google.comacs.org

Desalination: If neutralization results in the formation of salts, desalination steps may be employed to remove them and improve product quality. guidechem.com

Decolorization: Treatments to remove colored impurities and improve the appearance of the product may also be performed. guidechem.com

These purification steps are essential to obtain this compound that meets the required quality standards for its intended applications.

Here is a summary of some typical process parameters and catalysts:

ParameterTypical Range / ExamplesSource(s)
Temperature130-200 °C (commonly 170-180 °C) evitachem.comgoogle.com
PressureUp to 5 bar (commonly 1-2 bar) evitachem.comwikipedia.orggoogle.comatamanchemicals.com
Alkaline CatalystsKOH, NaOH, Sodium Methoxide, Sodium Metal evitachem.comatamanchemicals.comguidechem.comgoogle.comgloballcadataaccess.org
Acidic CatalystsBoron Trifluoride, Zinc Chloride (less common for detergent range) globallcadataaccess.org
Neutralizing AgentsAcetic Acid, Lactic Acid, Phosphoric Acid, CO2 windows.netguidechem.comgoogle.com

Note: The specific parameters can vary depending on the desired product properties and the specific industrial process employed.

Physicochemical Behavior and Interfacial Phenomena

Fundamental Surfactant Mechanisms in Multiphase Systems

In multiphase systems, C12-15 PARETH-2 primarily functions by adsorbing at the interfaces between immiscible phases, such as oil and water. evitachem.comlongchangchemical.com This adsorption is driven by the tendency of the hydrophobic tail to avoid the aqueous phase and the hydrophilic head to remain in it. longchangchemical.com This interfacial accumulation leads to a reduction in interfacial tension. evitachem.comlongchangchemical.com By lowering the energy required to create new surface area, this compound facilitates the dispersion of one phase into another, a key mechanism in emulsification and wetting processes. evitachem.comlongchangchemical.com The compound can also interact with cellular membranes, potentially influencing their fluidity and permeability. evitachem.com

Aggregation Behavior and Critical Micelle Concentration (CMC) in Model Solutions

Surfactants like this compound exhibit aggregation behavior in solutions above a certain concentration known as the Critical Micelle Concentration (CMC). wikipedia.orgstevenabbott.co.uk Below the CMC, surfactant molecules exist primarily as monomers in the bulk solution or adsorbed at interfaces. wikipedia.org As the concentration increases and reaches the CMC, surfactant molecules begin to self-assemble into aggregates, such as micelles, in the bulk phase. wikipedia.orgstevenabbott.co.uk Micelles are typically spherical structures in which the hydrophobic tails are oriented towards the interior, away from the solvent, while the hydrophilic heads face outwards, interacting with the solvent. The formation of micelles helps to minimize the contact between the hydrophobic parts of the surfactant and the water, thereby reducing the system's free energy. wikipedia.org

While specific CMC values for this compound in model solutions were not extensively detailed in the search results, the principle of CMC is fundamental to its behavior. The CMC is influenced by factors such as temperature, pressure, and the presence of other substances. wikipedia.org The aggregation behavior can also lead to the formation of other structures depending on the surfactant concentration and conditions. Research on other ethoxylated alcohols and gemini (B1671429) surfactants indicates that factors like alkyl chain length and the degree of ethoxylation influence CMC and aggregation morphology. stevenabbott.co.ukpku.edu.cn

Interfacial Tension Reduction and Emulsification Capabilities in Chemical Systems

This compound is effective at reducing interfacial tension between oil and water phases. evitachem.comunilongindustry.comatamanchemicals.com This reduction in interfacial tension is a critical factor in its ability to act as an emulsifier. evitachem.comcosmileeurope.euunilongindustry.com Emulsification involves the dispersion of one immiscible liquid within another, forming a stable emulsion. longchangchemical.com this compound stabilizes emulsions by forming an interfacial film around the dispersed droplets, preventing them from coalescing. longchangchemical.com Its amphiphilic structure allows it to bridge the oil and water phases, creating a stable, finely dispersed mixture. cosmileeurope.euunilongindustry.comlongchangchemical.com

The emulsifying properties of this compound are highlighted by its use in creating and stabilizing oil-in-water emulsions in various products. cosmileeurope.eupcc.eu The Hydrophile-Lipophile Balance (HLB) value, which indicates the balance between the hydrophilic and lipophilic portions of a surfactant, is a key factor in determining its emulsification capabilities. For C12-15 Pareth-11 (a related compound with a higher degree of ethoxylation), an HLB of 13.6 suggests a tendency to form and stabilize oil-in-water emulsions. pcc.eu While a specific HLB for this compound was not found, its function as an O/W emulsifier is consistently reported. cosmileeurope.euunilongindustry.compcc.eu The ability to reduce surface tension also contributes to its wetting and penetration properties. unilongindustry.com

Environmental Fate and Transport of C12 15 Pareth 2

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Environments

Alcohol ethoxylates, as a class, are generally considered readily biodegradable. ewg.org The European Union Ecolabel program reports that Alcohols, C12-15, ethoxylated are readily biodegradable and anaerobically degradable. ewg.org

Studies on related alcohol ethoxylates, such as (C12-15) alcohol ethoxylated with an average of 8.2 moles of ethoxylation, have shown high removal rates (99.3-99.9%) in municipal sewage treatment plants, indicating significant biodegradation during wastewater treatment. industrialchemicals.gov.au This suggests that a substantial portion of C12-15 Pareth-2 entering sewage systems is likely to be biodegraded.

While specific kinetic data for this compound biodegradation in various environmental compartments were not explicitly found, the ready biodegradability reported for the broader class of C12-15 alcohol ethoxylates implies relatively rapid degradation in both aquatic and potentially terrestrial environments where microbial activity is present.

Abiotic Transformation Processes, Including Hydrolysis and Photodegradation

C12-15 Pareth-3, a related compound with a higher degree of ethoxylation, is reported to decompose as a result of hydrolysis in solutions with high (alkaline) pH, while being stable in low (acidic) pH. pcc.eu This suggests that hydrolysis can be an abiotic transformation pathway for alcohol ethoxylates, particularly in alkaline conditions. Given the structural similarity, this compound may also undergo hydrolysis, although the rate and extent could differ depending on the degree of ethoxylation.

Information specifically on the photodegradation of this compound was not available in the provided search results. However, abiotic degradation is generally expected to occur in water bodies. industrialchemicals.gov.au

Sorption and Desorption Characteristics on Environmental Matrices

Sorption and desorption characteristics of surfactants like this compound influence their distribution and persistence in the environment. While direct data for this compound were not found, related studies on the sorption of organic pollutants on environmental matrices, including sediments and microplastics, provide some context. unina.it

A Dutch study on a detergent surfactant, (C12-15) alcohol ethoxylated (EO8.2) sulphate, indicated that despite high water solubility, a significant majority was removed in sewage treatment plants, suggesting some degree of removal beyond just remaining in the water phase. industrialchemicals.gov.au This removal could involve sorption to organic matter or sludge.

The hydrophile-lipophile balance (HLB) of a surfactant influences its partitioning behavior. C12-15 Pareth-3 has an HLB of 7.8, indicating moderately lipophilic properties and a tendency to produce oil-in-water emulsions. pcc.eu While the HLB for this compound (with only 2 moles of ethoxylation) would likely be lower, suggesting more lipophilic characteristics compared to Pareth-3, specific sorption coefficients (like Koc values) for this compound on different environmental matrices were not available.

Research on water sorption-desorption has been conducted in the context of material science and skin hydration using formulations containing related compounds like C12-14 Pareth-12, but this does not directly translate to environmental sorption behavior on soil or sediment matrices. google.comsemanticscholar.org

Environmental Distribution and Compartmentalization Dynamics

Based on the likely high removal rates in sewage treatment plants due to biodegradation and potentially some sorption industrialchemicals.gov.au, the primary release pathway of this compound to the environment is expected to be via treated wastewater effluent.

Due to its water solubility and molecular weight, it is considered unlikely that related alcohol ethoxylates will bioaccumulate. industrialchemicals.gov.au This suggests a low potential for significant accumulation in organisms.

The distribution of this compound in the environment would likely involve partitioning between the aquatic phase, sediment/soil, and potentially the atmosphere, depending on its volatility (for which specific data were not found). Given its surfactant properties, it would tend to concentrate at interfaces.

While specific measured environmental concentrations (MECs) for this compound were not found, studies on other alcohol ethoxylate salts indicate the availability of MEC data in water. oup.com Data gaps exist for MECs in soil for related compounds. oup.com

The environmental compartmentalization dynamics would be governed by the interplay of biodegradation, abiotic transformation, and sorption processes. Rapid biodegradation in wastewater treatment and receiving waters would limit its persistence and widespread distribution. Sorption to organic matter in sediments and soils could act as a sink, potentially slowing down degradation in those compartments.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS)

Chromatography is a cornerstone for the analysis of complex mixtures like C12-15 Pareth-2, enabling the separation of individual oligomers for subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Gas chromatography is primarily effective for analyzing alcohol ethoxylates with a low degree of polymerization. acs.org For higher molecular weight oligomers, such as those present in many commercial AEO mixtures, elution from the GC column can be difficult, potentially skewing the perceived distribution of the ethoxylates. acs.org To analyze AEOs by GC/MS, derivatization, such as silylation, is often required to increase the volatility of the compounds. nih.gov The TRACE 1310 GC system, equipped with a programmed temperature vaporizing (PTV) multimode injection system, can be used for the analysis of related compounds like alkylphenols, demonstrating the type of instrumentation applicable to surfactant analysis. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Liquid chromatography is the most common and powerful technique for characterizing alcohol ethoxylates. It can separate the compounds based on either the length of the alkyl chain or the number of ethylene (B1197577) oxide units. acs.org

Normal-Phase Liquid Chromatography (NPLC): NPLC, often utilizing aminopropyl silica columns, is employed to separate AEOs based on the distribution of ethylene oxide units. acs.org

Reversed-Phase Liquid Chromatography (RPLC): RPLC is generally used to separate AEOs by the length of their alkyl chain, typically using C8 or C18-bonded silica columns with methanol-water mobile phases. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the determination of AEOs in environmental samples. epa.govnih.gov A developed LC-MS/MS method allowed for the simultaneous analysis of 152 different AEO and alkylphenol ethoxylate (APEO) homologues within an 11-minute run time. epa.gov This method can detect ethoxymers containing 2 to 20 ethoxy units, with limits of detection (LOD) as low as 0.1 picograms injected for certain ethoxymers. epa.govnih.gov The sensitivity, however, tends to decrease as the number of ethoxy units increases. epa.govnih.gov

Supercritical Fluid Chromatography (SFC): SFC is another viable method for analyzing ethoxylated alcohols. It offers high-resolution separation of oligomers and isomers and can be used without derivatization, which is often a requirement for HPLC when using UV detection due to the lack of chromophores in AEOs. SFC can be paired with a universal flame ionization detector (FID). selerity.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis
TechniquePrinciple of SeparationAdvantagesLimitationsDetection Method
GC-MSVolatility and polarityHigh resolution for low molecular weight oligomersRequires derivatization; not suitable for high molecular weight oligomers acs.orgnih.govMass Spectrometry (MS)
NPLCPolarity (number of ethoxy units)Good separation of ethoxymer distribution acs.orgMay have lower resolution for alkyl chain separationMS, Evaporative Light Scattering Detector (ELSD)
RPLCHydrophobicity (alkyl chain length)Good separation of alkyl chain homologues acs.orgMay have lower resolution for ethoxymer separationMS, ELSD
LC-MS/MSHydrophobicity and mass-to-charge ratioHigh sensitivity and selectivity; rapid analysis epa.govnih.govResponse can vary significantly between ethoxymers epa.govTandem Mass Spectrometry (MS/MS)
SFCSolubility in supercritical fluidHigh resolution; no derivatization needed with FID selerity.comPeak overlap may occur with complex mixtures acs.orgFlame Ionization Detector (FID), MS

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are essential for confirming the chemical structure of this compound and its individual components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is a powerful tool for characterizing alcohol ethoxylates. It can provide detailed information about the structure, including the ratio of ethoxylate groups to the alkyl chain. nih.govgoogle.com For example, in the analysis of secondary dodecanol ethoxylates, ¹H-NMR was used to determine the positions of the ethoxylate portion's addition to the alkyl chain by examining the proton ratio of the alkyl terminal methyl group. google.com The combination of HPLC with NMR (HPLC-NMR) allows for the separation of FAE mixtures and subsequent structural characterization of the individual components, providing information on the degree of polymerization and the structure of the end groups in a single experiment. nih.govresearchgate.net

Infrared (IR) Spectroscopy: While specific IR data for this compound is not readily available in the provided search results, the technique is broadly used for the structural elucidation of organic compounds. For alcohol ethoxylates, IR spectroscopy can identify characteristic functional groups. Key vibrational bands would include:

C-H stretching: From the alkyl chains (around 2850-2960 cm⁻¹).

O-H stretching: From the terminal alcohol group (a broad band around 3200-3600 cm⁻¹).

C-O stretching: From the ether linkages of the ethoxylate chain (around 1050-1150 cm⁻¹). These characteristic absorptions help confirm the presence of the main structural components of the this compound molecule.

Sample Preparation and Extraction Protocols for Complex Environmental Matrices

The accurate analysis of this compound at trace levels in environmental samples, such as river water or sediment, requires effective sample preparation to concentrate the analyte and remove interfering matrix components. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE is a widely used and effective method for the extraction and preconcentration of AEOs from aqueous samples. epa.govnih.gov In a method developed for analyzing AEOs in water, SPE was used as the primary extraction technique. epa.govnih.gov The absolute extraction recoveries of the analytes from ultrapure water ranged from 37% to 69%, with the efficiency depending on the length of the alkyl chain. nih.gov For samples from the Colorado River, the absolute extraction recoveries were between 33% and 45%. nih.gov

Ultrasonic Extraction: For solid matrices like sediment, ultrasonic extraction is a common procedure. A methodology for analyzing AEOs and NPEO degradation products in sediment samples utilized ultrasonic extraction followed by a purification step with either HLB or C18 SPE cartridges. researchgate.net The recovery percentages for this method were generally between 61% and 102%, although they were lower for AEOs with longer ethoxymer chains. researchgate.net

A critical consideration in sample preparation is the stability of the analytes. Abiotic stability studies have shown that C14-18 ethoxylates can undergo significant degradation, with the rate of degradation increasing with the length of the alkyl chain. epa.gov Therefore, proper sample handling and storage, such as storing samples in the dark at ≤4°C, are crucial to ensure the integrity of the results. epa.govnih.gov

Table 2: Extraction Protocols and Performance for AEOs
MatrixExtraction TechniquePurificationAnalyteRecovery Rate (%)
Ultrapure WaterSolid-Phase Extraction (SPE)N/AAEOs37-69 nih.gov
River WaterSolid-Phase Extraction (SPE)N/AAEOs33-45 nih.gov
SedimentUltrasonic ExtractionSPE (HLB or C18)AEOs61-102 (lower for longer chains) researchgate.net

Emerging Analytical Technologies and Challenges in Trace Analysis

The continuous need to detect lower concentrations of environmental contaminants drives the development of new analytical technologies.

Emerging Technologies:

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique represents an advancement over conventional HPLC-MS. UPLC-MS/MS provides higher sensitivity and faster analysis times for identifying and quantifying AEOs and their metabolites in environmental samples. researchgate.net For sediment sample analysis, this method achieved limits of detection generally below 0.5 ng/g. researchgate.net

Two-Dimensional Liquid Chromatography (2DLC): 2DLC offers a more detailed separation and characterization of complex AEO mixtures than single-column techniques by providing separations based on two different properties (e.g., alkyl chain length and ethoxymer distribution) in a single analysis. acs.org

Challenges in Trace Analysis:

Analyte Degradation: As previously mentioned, the stability of AEOs, particularly those with longer alkyl chains, is a significant challenge. epa.gov Degradation during sample collection, transport, and storage can lead to inaccurate quantification.

Matrix Effects: Complex environmental matrices can interfere with the analysis, particularly in LC-MS, causing ion suppression or enhancement. This necessitates robust sample clean-up procedures and the use of internal standards for accurate quantification. rsc.org

Isomeric Complexity: this compound is a mixture of numerous isomers and oligomers. Achieving complete chromatographic separation is difficult, and co-elution can complicate quantification. High-resolution mass spectrometry can help to distinguish between co-eluting species with different elemental compositions.

Variable MS Response: The response of different AEO ethoxymers in a mass spectrometer can vary by orders of magnitude. For instance, ethoxymers with 3-5 ethoxy units are often the most sensitive, while those with more than 15 units produce a much lower response. epa.gov This requires the use of appropriate calibration standards that closely match the composition of the sample being analyzed.

Computational Chemistry and Predictive Modeling

Simulations of Intermolecular Interactions and Aggregation Phenomena

Molecular dynamics (MD) and dissipative particle dynamics (DPD) simulations are widely used to investigate the intermolecular interactions and aggregation behavior of surfactants in solution, including the formation and properties of micelles frontiersin.org, mdpi.com, stfc.ac.uk, nih.gov, plos.org. These simulation techniques can provide detailed information at a molecular level regarding the self-assembly process, micelle shape and size (aggregation number), the dynamics of surfactant molecules within aggregates, and their interactions with the surrounding solvent frontiersin.org, mdpi.com, nih.gov, plos.org. Studies have explored the aggregation behavior of various surfactants, including nonionic ones, to understand how factors like concentration and molecular structure influence micelle formation and stability mdpi.com, stfc.ac.uk, plos.org. For example, MD simulations have been used to calculate the potentials of mean force and escape times for surfactants leaving micelles, providing insights into the kinetics of surfactant exchange between the micellar phase and the bulk solution nih.gov. A study on a nonionic ethoxylated alcohol (C12E5) with a similar tail length to components of C12-15 PARETH-2 calculated a mean first passage time for escape from a micelle to be significantly longer than that for an ionic surfactant like SDS, attributed to differences in the potential of mean force for desorption nih.gov. While specific simulation data for this compound micelles were not found, these computational methods are directly applicable to studying the aggregation behavior of its components and the mixed micelle systems they would form. Simulations can also shed light on the interaction of surfactants with various interfaces acs.org, researchgate.net.

The table below presents simulation data on micelle escape times for similar surfactants:

SurfactantTypeAggregation Number (Simulated Micelle)Mean First Passage Time (Escape from Micelle)Simulation MethodReference
SDSIonic60~2 µsAtomistic MD nih.gov
C12E5NonionicNot specified (micelle)60 µsAtomistic MD nih.gov

Note: C12E5 is an ethoxylated alcohol with a C12 alkyl chain and 5 ethylene (B1197577) oxide units, related in structure to components of this compound.

Predictive Models for Environmental Fate Parameters

The following table shows predicted removal percentages for some alcohol ethoxylates based on biodegradation studies in activated sludge:

HomologPredicted Removal (Primary Biodegradation)Predicted Removal (Ethoxylate-containing metabolites)Reference
C14E199.7%>83% nih.gov
C14E399.7%>83% nih.gov
C14E699.8%>83% nih.gov
C14E999.8%>83% nih.gov
C12E699.7%>83% nih.gov
C16E698.9%>83% nih.gov

Note: this compound is a mixture of C12-C15 alcohols with an average of 2 EO units. The data above is for specific homologs studied in the referenced research and illustrates the type of predictions made for alcohol ethoxylates.

Computational approaches can also be used to predict partitioning behavior, such as sorption coefficients, which are crucial for understanding how surfactants distribute between different environmental compartments like water, soil, and sediment industrialchemicals.gov.au.

Theoretical Studies of Reaction Mechanisms Relevant to Synthesis or Degradation

Theoretical studies, often employing quantum chemical methods, can provide insights into the mechanisms of chemical reactions relevant to the synthesis or degradation of surfactants. The synthesis of this compound involves the ethoxylation of C12-C15 fatty alcohols with ethylene oxide evitachem.com. Theoretical studies can model aspects of this reaction, although specific details for this compound synthesis mechanisms were not found in the search results. However, the degradation mechanisms of alcohol ethoxylates have been investigated theoretically and experimentally researchgate.net, acs.org, researchgate.net. Under aerobic conditions, a widely accepted degradation pathway involves the central fission of the ether bond between the alkyl and ethoxylated chain researchgate.net. In contrast, anaerobic biodegradation can occur through the stepwise cleavage of terminal ethylene oxide units acs.org, researchgate.net. Quantum mechanical calculations have also been applied to study the hydrolysis mechanisms of surfactants, demonstrating how micelle formation can affect reaction rates nih.gov, acs.org, researchgate.net. These theoretical investigations contribute to a fundamental understanding of how this compound may transform in the environment or during its lifecycle.

Regulatory Frameworks and Inventory Status Non Hazardous Aspects

Global Chemical Inventory Listings and Registration Requirements (e.g., REACH, TSCA)

The chemical substance identified as Alcohols, C12-15, ethoxylated (CAS 68131-39-5, EC 500-195-7), which includes C12-15 PARETH-2 as a specific ethoxylate, is listed on several major global chemical inventories.

In the United States, this substance is listed on the Toxic Substances Control Act (TSCA) Inventory. Its status on the TSCA Inventory is indicated as "ACTIVE". nih.govtapmagic.com Furthermore, it carries a TSCA regulatory flag of "XU", which signifies that the substance is exempt from reporting under the Chemical Data Reporting Rule (40 CFR 711). nih.govtapmagic.com

In the European Union, the substance Alcohols, C12-15, ethoxylated (EC No. 500-195-7, CAS No. 68131-39-5) is a registered substance under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. nih.gov The status of this registration is "Active". nih.gov While the substance is registered under REACH, specific registration numbers may not be available for all instances or uses, particularly if the substance or its uses are exempted from registration or the annual tonnage does not necessitate a full registration. biosynth.combiosynth.combiosynth.com

Other countries and regions also maintain chemical inventories where Alcohols, C12-15, ethoxylated may be listed. For example, it is listed on the Australian Inventory of Industrial Chemicals (AICIS) and the Canada Domestic Substances List. nih.govthegoodscentscompany.comthegoodscentscompany.com The New Zealand Environmental Protection Authority (EPA) inventory indicates that Alcohols, C12-15, ethoxylated does not have an individual approval but may be used under an appropriate group standard. nih.gov

A summary of the inventory status for Alcohols, C12-15, ethoxylated (CAS 68131-39-5), which encompasses this compound, is presented in the table below:

Inventory/RegulationIdentifierStatusNotesSource
TSCA (USA)68131-39-5ACTIVEXU (Exempt from CDR reporting) nih.govtapmagic.com
ECHA (REACH, EU)500-195-7ActiveRegistered Substance nih.gov
AICIS (Australia)68131-39-5Listed nih.gov
DSL (Canada)68131-39-5Listed thegoodscentscompany.comthegoodscentscompany.com
NZ EPA (New Zealand)Alcohols, C12-15, ethoxylatedListedMay be used under appropriate group standard, no individual approval nih.gov

International Regulatory Data Submission and Compliance Procedures

Compliance with international chemical regulations involves various data submission and procedural requirements, depending on the specific jurisdiction and the volume and uses of the substance. For substances like this compound, covered under the broader CAS 68131-39-5, manufacturers and importers are subject to the regulations of the regions where they operate.

Under REACH in the EU, registration requires the submission of a technical dossier and, for higher tonnages, a Chemical Safety Report. This dossier includes information on the substance's properties, uses, exposure, and risk management measures. The active registration status for Alcohols, C12-15, ethoxylated indicates that relevant data has been submitted to ECHA. nih.gov

In the US, the TSCA Inventory listing requires compliance with TSCA regulations. The "ACTIVE" status means the substance is currently in commerce. The "XU" regulatory flag indicates an exemption from the Chemical Data Reporting (CDR) rule under specific conditions, meaning that detailed production and exposure information required by CDR does not need to be submitted for this substance under this flag. nih.govtapmagic.com However, other TSCA requirements may still apply.

For export from the US, TSCA Section 12(b) requires notification to the EPA for certain chemical substances or mixtures if they are subject to specific actions under TSCA sections 4, 5, 6, or 7. epa.gov While Alcohols, C12-15, ethoxylated (CAS 68131-39-5) is listed on the TSCA inventory, its inclusion on the TSCA Section 12(b) export notification list depends on whether it is subject to any of the triggering actions. epa.gov

Compliance procedures internationally often involve adhering to national chemical control laws, including requirements for notification, registration, reporting, and adherence to use restrictions or conditions of approval. The specific requirements vary by country and are dependent on the substance's classification and intended applications.

Future Research Trajectories and Methodological Innovations

Development of Novel and Sustainable Synthesis Routes

The conventional synthesis of C12-15 PARETH-2 involves the ethoxylation of C12-C15 fatty alcohols using ethylene (B1197577) oxide, typically catalyzed by potassium hydroxide (B78521) or sodium hydroxide at elevated temperatures and pressures. evitachem.com While this process is effective, future research should focus on developing more sustainable and environmentally benign synthesis routes. This includes exploring alternative catalysts that are less hazardous and more selective, potentially reducing by-product formation and energy consumption.

Novel approaches could involve enzymatic catalysis or synthesis routes utilizing renewable feedstocks beyond traditional palm or coconut oil derivatives, although this compound is currently noted as being derived from fatty alcohols obtained from these sources. evitachem.com Investigating continuous flow processes instead of traditional batch reactions could also offer advantages in terms of efficiency, safety, and reduced waste generation. Research into optimizing reaction conditions to minimize the distribution of ethoxylation degrees, potentially leading to a more uniform product, represents another important area for future synthetic efforts.

Elucidation of Complex Environmental Transformation Pathways

Understanding the environmental fate of this compound is critical, particularly given its widespread use and potential release into wastewater streams. europa.eunih.goveuropa.eunih.gov While the compound is reported to be anaerobically degradable ewg.org, a more comprehensive understanding of its transformation pathways in various environmental compartments (water, soil, sediment) is needed. Future research should aim to identify the specific microbial communities and enzymatic mechanisms responsible for its biodegradation under both aerobic and anaerobic conditions.

Studies are needed to characterize the intermediate metabolites formed during degradation and assess their persistence, mobility, and potential toxicity. Research on the influence of environmental factors such as temperature, pH, oxygen availability, and the presence of co-contaminants on the degradation kinetics and pathways of this compound would provide valuable insights. The potential for abiotic transformation processes, such as hydrolysis or photodegradation, also warrants further investigation to build a complete picture of its environmental fate. The European Union Ecolabel program reports this substance is anaerobically degradable. ewg.org

Advancements in High-Resolution Analytical Techniques for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring this compound and its transformation products in complex environmental matrices. Future research should focus on advancing high-resolution analytical techniques to improve detection limits, specificity, and throughput. Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with high-resolution mass spectrometry (HRMS), has shown significant potential for the analysis of surfactants and other environmental contaminants. lcms.czchromatographyonline.comchromatographyonline.comajprd.comsigmaaldrich.com

Specific advancements could include the development of optimized sample preparation methods (e.g., solid-phase extraction) tailored for the efficient recovery of this compound and its metabolites from water, soil, and biological samples. lcms.cz Research into novel chromatographic stationary phases and mobile phases could enhance the separation of closely related ethoxylated species and isomers. The application of advanced MS techniques, such as tandem mass spectrometry (MS/MS) and high-resolution accurate mass measurements, will be crucial for the unequivocal identification and quantification of the parent compound and its diverse transformation products, including those present at trace levels. lcms.czchromatographyonline.comchromatographyonline.comsigmaaldrich.com

Integration of Multi-scale Computational Approaches for Comprehensive Environmental Behavior Prediction

Computational approaches, such as Quantitative Structure-Activity Relationships (QSAR) and molecular modeling, offer powerful tools for predicting the environmental behavior of chemicals. nih.govresearchgate.net Future research should focus on integrating multi-scale computational approaches to provide a more comprehensive understanding and prediction of this compound's fate and transport in the environment.

This includes developing and refining QSAR models specifically for predicting properties relevant to environmental behavior, such as biodegradation rates, adsorption to soil and sediment, and bioaccumulation potential, taking into account the variable nature of ethoxylation in commercial products. nih.govwhiterose.ac.uk Molecular dynamics simulations and other modeling techniques can be used to study the interactions of this compound with environmental matrices and biological systems at a molecular level, providing insights into mechanisms of adsorption, membrane interactions, and enzymatic degradation. researchgate.net Integrating these computational predictions with experimental data will be essential for building robust models that can accurately forecast the environmental distribution, persistence, and potential impact of this compound under various environmental conditions.

Q & A

Q. How can researchers reconcile discrepancies in reported critical micelle concentration (CMC) values for this compound?

  • Methodological Answer : Standardize solvent purity (e.g., Milli-Q water) and temperature control (±0.1°C). Compare results across multiple methods: conductivity, pyrene fluorescence, and tensiometry .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives with tailored ethoxylation degrees?

  • Methodological Answer : Optimize reaction conditions (e.g., catalyst type, ethylene oxide pressure) via design of experiments (DoE). Characterize ethoxylation distribution using MALDI-TOF mass spectrometry .

Environmental and Regulatory Compliance

Q. How can lifecycle assessment (LCA) frameworks be adapted to evaluate the environmental footprint of this compound in industrial applications?

  • Methodological Answer : Use SimaPro or OpenLCA software with Ecoinvent databases. Include stages from raw material extraction (C12-15 alcohols) to wastewater treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.